![molecular formula C14H11N3O4 B187687 N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide CAS No. 93839-21-5](/img/structure/B187687.png)
N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide, also known as ANB-NOS, is a potent and selective inhibitor of nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the conversion of L-arginine to nitric oxide (NO), which plays a crucial role in various physiological processes. ANB-NOS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide inhibits NOS by binding to the heme iron center of the enzyme, thereby preventing the conversion of L-arginine to NO. This leads to a reduction in NO production, which in turn affects various physiological processes, including blood pressure regulation, inflammation, and angiogenesis.
Effets Biochimiques Et Physiologiques
N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide has been shown to have various biochemical and physiological effects. It reduces the production of NO, which is involved in various physiological processes, including vasodilation, platelet aggregation, and immune response. N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide also reduces the production of reactive oxygen species (ROS), which are involved in various pathological conditions, including cancer, inflammation, and cardiovascular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of NOS, which allows for the specific targeting of NO production. N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide is also stable and can be easily synthesized in large quantities. However, N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide has some limitations, including its potential toxicity and off-target effects.
Orientations Futures
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide. One area of research is the development of more potent and selective NOS inhibitors based on N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide. Another area of research is the evaluation of N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide in various disease models, including cancer, inflammation, and cardiovascular disorders. Moreover, the use of N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide as a tool for studying NO biology and its role in various physiological processes is an area of research that warrants further investigation.
Méthodes De Synthèse
N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide can be synthesized using various methods, including the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoic acid followed by reaction with N-(tert-butoxycarbonyl)-L-arginine methyl ester. The resulting compound is then deprotected and coupled with 4-nitrobenzoyl chloride to obtain N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide.
Applications De Recherche Scientifique
N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines and chemokines. Moreover, N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension.
Propriétés
Numéro CAS |
93839-21-5 |
|---|---|
Nom du produit |
N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide |
Formule moléculaire |
C14H11N3O4 |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
4-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C14H11N3O4/c15-13(18)9-1-5-11(6-2-9)16-14(19)10-3-7-12(8-4-10)17(20)21/h1-8H,(H2,15,18)(H,16,19) |
Clé InChI |
FANLHXKNWWSLIG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Autres numéros CAS |
93839-21-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




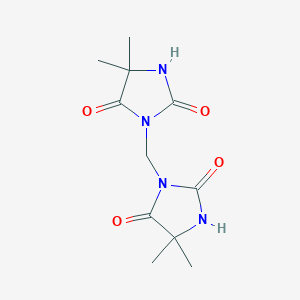
![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
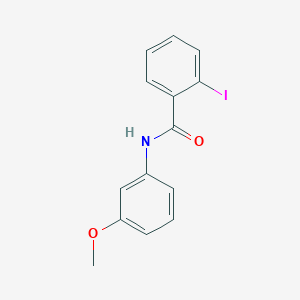
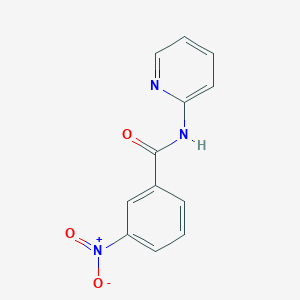
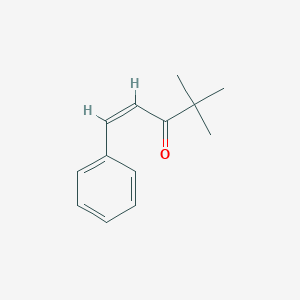
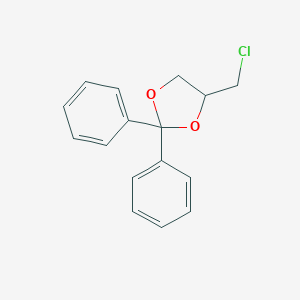
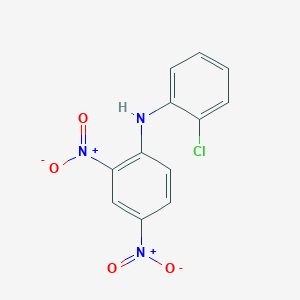
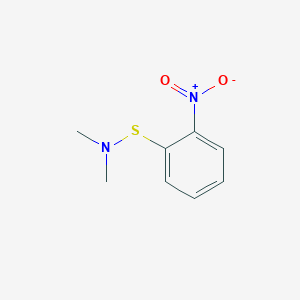
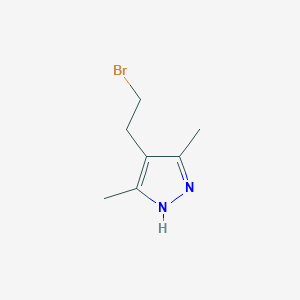
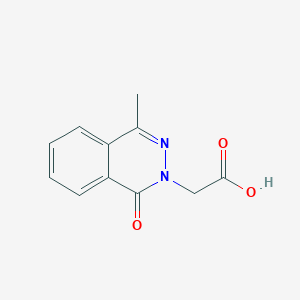
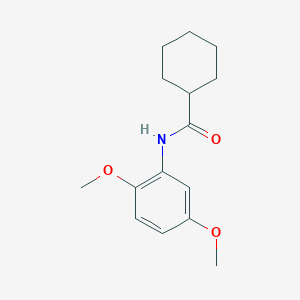
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)